4,6-Diamino-2-ethoxypyridine-3-carbonitrile
Description
Properties
IUPAC Name |
4,6-diamino-2-ethoxypyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c1-2-13-8-5(4-9)6(10)3-7(11)12-8/h3H,2H2,1H3,(H4,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOIZFMKCCPFCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=N1)N)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-diamino-2-ethoxypyridine-3-carbonitrile typically involves multi-component reactions. One common method includes the condensation of an aldehyde, malononitrile, and an appropriate amine under solvent-free conditions . This method is advantageous due to its simplicity, high yield, and environmentally friendly nature.
Industrial Production Methods: Industrial production often employs similar multi-component reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, solvent-free conditions and the absence of catalysts make the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions: 4,6-Diamino-2-ethoxypyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carbonitrile group to an amine.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
DEPC and its derivatives have been investigated for their anticancer properties. Research has shown that compounds with a pyridine core can act as inhibitors of histone methyltransferases, which are implicated in cancer progression. For example, derivatives of pyridine compounds have been reported to inhibit the enzyme EZH2, leading to potential applications in cancer therapies .
Pharmacological Potential
A study highlighted the synthesis of imidazopyridines from DEPC analogs, demonstrating significant cytotoxic activity against various cancer cell lines. The structure-activity relationship (SAR) studies indicated that modifications to the pyridine ring could enhance bioactivity .
Coordination Chemistry
Silver Coordination Polymers
Recent research has focused on the synthesis of silver coordination polymers using DEPC as a ligand. These polymers exhibit unique properties that can be utilized in catalysis and material development. The coordination of silver ions with DEPC has resulted in materials with enhanced thermal stability and conductivity .
Material Science
Thermotropic Mesogens
DEPC derivatives have been explored as thermotropic mesogens due to their ability to form liquid crystalline phases. These materials have potential applications in display technologies and sensors. The synthesis of DEPC-based mesogens involves complex chemical pathways that allow for the tuning of their thermal and optical properties .
Synthesis and Chemical Reactions
Multicomponent Reactions
DEPC can participate in multicomponent reactions to synthesize various heterocyclic compounds. For instance, its reaction with isocyanides has led to the formation of novel pyridine-based derivatives with promising biological activities .
Case Studies
Mechanism of Action
The mechanism of action of 4,6-diamino-2-ethoxypyridine-3-carbonitrile involves its interaction with specific molecular targets. The amino and carbonitrile groups can form hydrogen bonds and interact with active sites of enzymes or receptors, modulating their activity. This interaction can inhibit or activate biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Functional Group Variations
Compound A : 4-(3-Ethoxy-4-hydroxyphenyl)-6-(1,2,3,4-tetrahydronaphthalen-6-yl)-2-(glucopyranosylthio)pyridine-3-carbonitrile
- Key Differences: Replaces 4,6-diamino groups with a tetrahydronaphthalenyl moiety and a glucopyranosylthio group. IR data (ν 3,458 cm⁻¹ for OH) highlights polar interactions absent in the target compound.
Compound B : 4-(4-(4,6-Diethoxy-triazin-2-ylamino)phenyl)-2-amino-6-phenylpyridine-3-carbonitrile
- Key Differences: Incorporates a triazine ring linked via an amino group, introducing planar rigidity. The triazine moiety may enhance antimicrobial activity due to π-π stacking, whereas the target compound’s ethoxy group favors solubility.
Compound C : 6-(2-Amino-5-(trifluoromethyl)phenyl)-5-methylpyrimidine-4-carbonitrile
- Key Differences :
- Pyrimidine core vs. pyridine, reducing aromatic stabilization.
- Trifluoromethyl group (–CF₃) provides strong electron-withdrawing effects, altering reactivity compared to the ethoxy group’s electron-donating nature.
Structural Modifications and Electronic Effects
Compound D : 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
- Key Differences: 2-Oxo group disrupts aromaticity, creating a dihydropyridine structure with reduced stability. Methyl substituents (vs. amino/ethoxy) decrease polarity, impacting solubility and intermolecular interactions.
Compound E : 2-(Diethylamino)-4,6-bis(methylamino)pyridine-3-carbonitrile
- Molecular weight (233.3 g/mol) exceeds the target compound’s estimated weight (~193.2 g/mol), affecting pharmacokinetics.
Biological Activity
4,6-Diamino-2-ethoxypyridine-3-carbonitrile is a pyridine derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the compound's biological properties, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound includes an ethoxy group and two amino groups attached to the pyridine ring, along with a carbonitrile functional group. This unique arrangement contributes to its reactivity and biological activity.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thienopyridines have shown effectiveness against various pathogens, including Staphylococcus epidermidis and Leishmania amazonensis . The presence of the carbonitrile moiety is essential for this activity, as it enhances the compound's interaction with microbial targets.
Anticancer Properties
The anticancer potential of pyridine derivatives has been explored extensively. Studies indicate that certain pyridine-based compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In particular, compounds with similar structures have demonstrated IC50 values in the nanomolar range against various cancer cell lines . The ability to modulate key signaling pathways involved in cancer progression makes these compounds promising candidates for further development.
Enzyme Inhibition
This compound and its analogs have been identified as inhibitors of several important enzymes. Notably, they exhibit inhibitory effects on protein kinases and phosphodiesterases, which are critical in regulating cellular signaling pathways . The inhibition of these enzymes can lead to therapeutic effects in conditions such as cancer and inflammation.
Case Studies and Research Findings
Several studies have investigated the biological activities of pyridine derivatives, providing valuable insights into their mechanisms of action:
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyridine derivatives against a panel of bacteria and fungi. It was found that certain modifications to the pyridine ring significantly enhanced activity against Candida albicans and Escherichia coli .
- Anticancer Mechanisms : In vitro studies on cancer cell lines revealed that derivatives similar to this compound could induce apoptosis through caspase activation pathways. This finding underscores the potential for these compounds in cancer therapy .
- Enzyme Interaction : Molecular docking studies have shown that this compound binds effectively to the active sites of target enzymes, suggesting a mechanism for its inhibitory effects .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4,6-diamino-2-ethoxypyridine-3-carbonitrile, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis of pyridine-3-carbonitrile derivatives typically involves cyclocondensation reactions using malononitrile or arylidenemalononitrile precursors under reflux conditions with polar aprotic solvents (e.g., acetonitrile) and catalytic bases like piperidine . For amino-substituted derivatives, protecting groups (e.g., Boc) may be employed to prevent side reactions. Optimization requires monitoring via TLC and adjusting parameters such as temperature, solvent polarity, and stoichiometric ratios of reactants. Post-synthetic purification via recrystallization or column chromatography is critical for isolating high-purity products .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer :
- IR Spectroscopy : The nitrile group (-C≡N) exhibits a sharp absorption band near 2,216 cm⁻¹, while amino (-NH₂) groups show broad peaks around 3,300–3,500 cm⁻¹ .
- NMR : ¹H NMR reveals signals for ethoxy groups (~δ 1.36 ppm for -OCH₂CH₃) and aromatic protons (δ 6–8 ppm). ¹³C NMR confirms nitrile carbon signals near δ 115–120 ppm and pyridine ring carbons between δ 100–160 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) provides molecular ion peaks matching the exact mass of the compound, with fragmentation patterns aiding structural confirmation .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of this compound in multicomponent reactions for heterocyclic synthesis?
- Methodological Answer : Mechanistic pathways can be probed using isotopic labeling (e.g., ¹⁵N or ¹³C) to track atom migration during cyclization. Computational methods (DFT calculations) help identify transition states and intermediates. For example, in reactions with malononitrile, the amino groups may act as nucleophiles, attacking electrophilic carbons to form fused pyridine-pyrimidine systems. Kinetic studies under varying pH and solvent conditions further clarify rate-determining steps .
Q. What crystallographic strategies are recommended for resolving structural ambiguities in derivatives of this compound?
- Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is the gold standard. Key steps include:
- Growing high-quality crystals via slow evaporation or diffusion methods.
- Collecting intensity data with a Mo/Kα radiation source.
- Refining hydrogen bonding networks (e.g., N-H⋯N interactions) and π-stacking arrangements to validate molecular packing .
- For disordered structures, twin refinement or constraints may be applied .
Q. How can researchers design experiments to evaluate the biological activity of this compound in drug discovery contexts?
- Methodological Answer :
- In vitro assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) tests against bacterial/fungal strains. For anticancer activity, use MTT assays on cell lines .
- Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., replacing ethoxy with methoxy) to identify pharmacophores.
- Molecular Docking : Simulate interactions with target proteins (e.g., kinases or receptors) using AutoDock Vina to predict binding affinities .
Q. How should researchers address contradictions in synthetic yields or unexpected byproducts during the preparation of this compound analogs?
- Methodological Answer :
- Byproduct Analysis : Use LC-MS or GC-MS to identify impurities. Common issues include incomplete cyclization or hydrolysis of nitrile groups.
- Reaction Monitoring : Employ in-situ FTIR or Raman spectroscopy to detect intermediates.
- Condition Screening : Systematically vary catalysts (e.g., switch from piperidine to DBU) or solvents (e.g., DMF vs. ethanol) to suppress side reactions .
Methodological Resources
- Synthetic Protocols : Refer to PubChem data for precursor handling and safety guidelines .
- Crystallography : Use SHELX suite for structure refinement, ensuring compliance with CIF validation tools .
- Biological Assays : Follow standardized protocols from journals like International Journal of Molecular Sciences for reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
